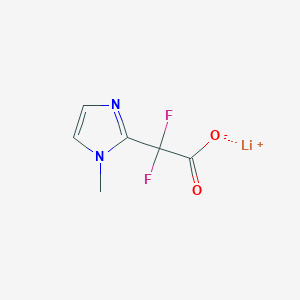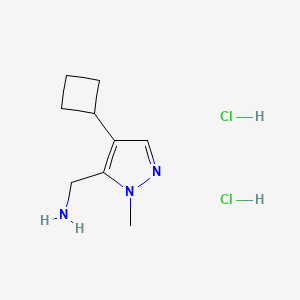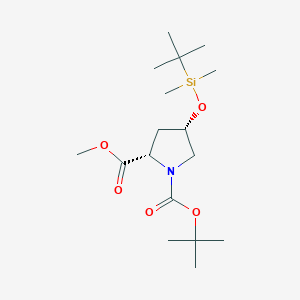
2,2-ジフルオロ-2-(1-メチル-1H-イミダゾール-2-イル)酢酸リチウム
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium 2,2-difluoro-2-(1-methyl-1H-imidazol-2-yl)acetate is a chemical compound with the molecular formula C6H5F2LiN2O2 It is a lithium salt of a difluoro-substituted imidazole derivative
科学的研究の応用
Lithium 2,2-difluoro-2-(1-methyl-1H-imidazol-2-yl)acetate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce difluoro-substituted imidazole moieties into target molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials, such as lithium-ion batteries and other energy storage devices
作用機序
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of chemical and biological properties . They are key components to functional molecules used in various applications .
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Imidazole derivatives are known to be involved in a variety of biological processes .
Pharmacokinetics
Result of Action
Imidazole derivatives are known to exhibit a range of biological activities including antibacterial, antifungal, and antiviral effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium 2,2-difluoro-2-(1-methyl-1H-imidazol-2-yl)acetate typically involves the reaction of 2,2-difluoro-2-(1-methyl-1H-imidazol-2-yl)acetic acid with a lithium base. The reaction is carried out in an appropriate solvent, such as tetrahydrofuran (THF), under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is stirred at room temperature until the formation of the lithium salt is complete .
Industrial Production Methods
Industrial production methods for lithium 2,2-difluoro-2-(1-methyl-1H-imidazol-2-yl)acetate are similar to laboratory-scale synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods to obtain the desired quality .
化学反応の分析
Types of Reactions
Lithium 2,2-difluoro-2-(1-methyl-1H-imidazol-2-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The difluoro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, depending on the reagents used.
Complexation: The lithium ion can form complexes with other ligands, which can be useful in catalysis and materials science.
Common Reagents and Conditions
Common reagents used in reactions with lithium 2,2-difluoro-2-(1-methyl-1H-imidazol-2-yl)acetate include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazole derivatives, while oxidation and reduction reactions can modify the functional groups on the imidazole ring .
類似化合物との比較
Similar Compounds
Lithium 2,2-difluoro-2-(fluorosulfonyl)acetate: A similar compound with a fluorosulfonyl group instead of the imidazole moiety.
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate: Another related compound with a methyl ester group.
Uniqueness
Lithium 2,2-difluoro-2-(1-methyl-1H-imidazol-2-yl)acetate is unique due to the presence of the imidazole ring, which imparts specific chemical and biological properties.
特性
IUPAC Name |
lithium;2,2-difluoro-2-(1-methylimidazol-2-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2O2.Li/c1-10-3-2-9-4(10)6(7,8)5(11)12;/h2-3H,1H3,(H,11,12);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEONMQDDFPXPGV-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CN1C=CN=C1C(C(=O)[O-])(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2LiN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-Cyclopropyl-4-[[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2410011.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(3-methylphenyl)sulfanyl]acetamide](/img/structure/B2410018.png)
![propyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2410019.png)
![N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-phenylpropanamide](/img/structure/B2410020.png)
![4-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-nitrobenzamide](/img/structure/B2410021.png)
![Dispiro[2.0.2^{4}.1^{3}]heptan-7-amine hydrochloride](/img/structure/B2410022.png)
